molecular formula C20H20N2O2 B2576741 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one CAS No. 1803592-59-7

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one

Cat. No. B2576741
M. Wt: 320.392
InChI Key: XIUMSCXALUUQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one is an organic compound with a molecular formula of C17H19NO2. It is a derivative of morpholine, a heterocyclic compound. It has a wide range of applications in scientific research, particularly in the fields of organic chemistry and biochemistry.

Scientific Research Applications

Antioxidant Activity

Research has identified certain compounds containing an (indol-3-yl)methylene group as showing significant antioxidant activity, specifically inhibiting lipid peroxidation. These findings suggest that derivatives similar to 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one could have potential as antioxidant agents due to their ability to scavenge lipid radicals through electron transfer mechanisms (Zvezdanović et al., 2014).

Antimicrobial and Anticancer Activities

A series of compounds including 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides have shown significant antimycobacterial activity against Mycobacterium tuberculosis, indicating the potential of morpholine derivatives in antimicrobial applications. Additionally, novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring have demonstrated promising inhibition against breast cancer cells, highlighting their potential in anticancer research (Raparti et al., 2009); (Gaur et al., 2022).

Photoelectric Conversion in Solar Cells

Compounds with structural features similar to 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one have been investigated for their potential to improve photoelectric conversion efficiency in dye-sensitized solar cells. These studies suggest that co-sensitization strategies using such compounds can lead to enhanced solar energy conversion (Wu et al., 2009).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of related morpholine derivatives have been analyzed, providing insights into their conformation, hydrogen bonding, and potential for forming stable complexes. This information is crucial for understanding the chemical behavior and reactivity of these compounds in various applications (Franklin et al., 2011).

Synthesis and Pharmacological Evaluation

Studies have also focused on the synthesis and pharmacological evaluation of Schiff bases of morpholine derivatives, revealing their potential as antimicrobial agents. These findings underscore the versatility of morpholine-based compounds in synthesizing new drugs with specific biological activities (Panneerselvam et al., 2009).

properties

IUPAC Name

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20-14-24-13-17(22(20)12-15-6-2-1-3-7-15)10-16-11-21-19-9-5-4-8-18(16)19/h1-9,11,17,21H,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUMSCXALUUQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one

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